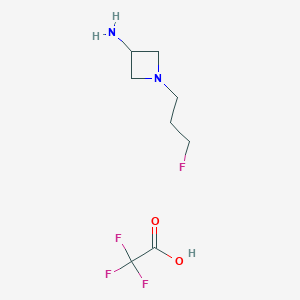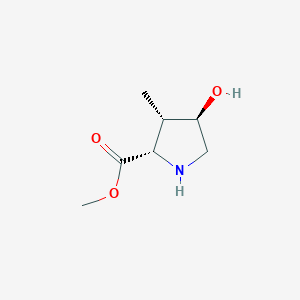
methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes three contiguous stereocenters. It is often used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as Takemoto’s thiourea catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized catalytic systems to ensure high yield and enantioselectivity. The use of micro- and mesoporous aluminosilicates as catalysts has been reported to be effective in the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives and esters with hydroxyl and methyl groups. Examples include:
- (2S,3R,4S)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
- (2R,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three contiguous stereocenters make it a valuable intermediate in the synthesis of complex molecules with high enantioselectivity .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-4-5(9)3-8-6(4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Clave InChI |
KEHBEQIHIQDWIT-SRQIZXRXSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O |
SMILES canónico |
CC1C(CNC1C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


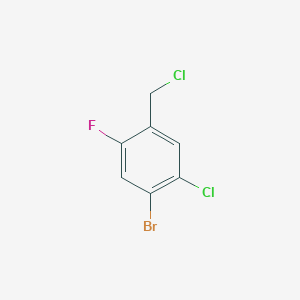

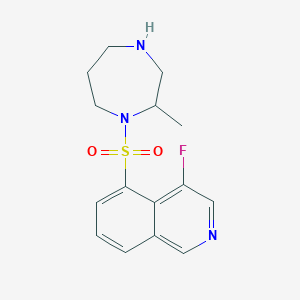
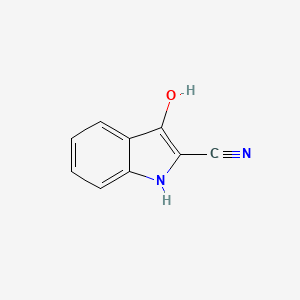
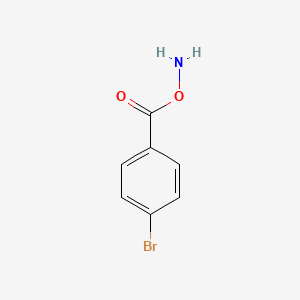
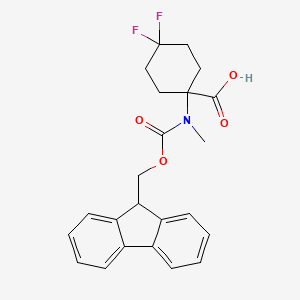


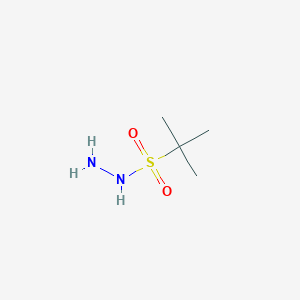
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)

![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
